Methyl5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

Description

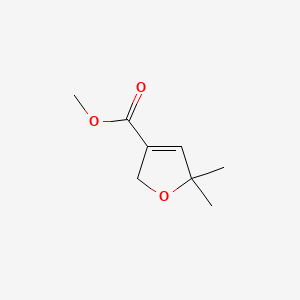

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is a substituted dihydrofuran derivative characterized by a methyl ester group at position 3 and two methyl groups at the 5-position of the partially saturated furan ring. Dihydrofuran derivatives are critical intermediates in organic synthesis and pharmaceutical research due to their reactivity and structural versatility.

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 5,5-dimethyl-2H-furan-3-carboxylate |

InChI |

InChI=1S/C8H12O3/c1-8(2)4-6(5-11-8)7(9)10-3/h4H,5H2,1-3H3 |

InChI Key |

HSMQWWCXYYSPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(CO1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Cyclization of Hexane-3,4-Diol-2,5-Dione

One classical and economically favorable method involves the catalytic cyclization of hexane-3,4-diol-2,5-dione, a key intermediate that can be prepared by oxidation of suitable precursors such as acetol or 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran. This approach was described in a U.S. patent (US3694466A) and involves the following key steps:

- Starting materials: Hexane-3,4-diol-2,5-dione is obtained via catalytic oxidation of 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran or by air oxidation of acetol in buffered aqueous solution (pH 5–6) at 40–150 °C.

- Cyclization: The diol-dione undergoes catalytic cyclization in the presence of catalysts such as piperidine acetate, sodium carbonate, sodium bicarbonate, or phosphate buffer systems.

- Reaction conditions: The cyclization is typically carried out in hydroxylic solvents like methanol, ethanol, isopropanol, or water at temperatures ranging from 20 to 40 °C.

- Yields and advantages: This method provides a relatively economical and scalable route compared to earlier methods relying on expensive sugars or multi-step syntheses of intermediates.

Table 1. Summary of Catalytic Cyclization Conditions

| Parameter | Details |

|---|---|

| Starting material | Hexane-3,4-diol-2,5-dione |

| Catalysts | Piperidine acetate, sodium carbonate, sodium bicarbonate, phosphate buffers |

| Solvents | Methanol, ethanol, isopropanol, water |

| Temperature | 20–40 °C |

| Reaction time | Typically several hours |

| Advantages | Economical, scalable, uses cheap materials |

This method yields methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate or closely related dihydrofuran derivatives with good purity and organoleptic properties, making it suitable for commercial applications such as flavoring agents.

Radical-Mediated Cyclization Using Manganese(III) Acetate

Recent research has demonstrated the utility of radical cyclization mediated by manganese(III) acetate for synthesizing substituted dihydrofuran derivatives, including methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate analogs.

- Mechanism: The process involves the formation of an α-carbon radical from 1,3-dicarbonyl compounds (e.g., methyl acetoacetate derivatives) upon reaction with manganese(III) acetate in acetic acid. This radical adds intramolecularly to an alkene or unsaturated moiety, followed by oxidation and ring closure to form the dihydrofuran ring.

- Reaction conditions: Typically performed at 65–80 °C in glacial acetic acid, with reaction times between 15 and 60 minutes.

- Yields: Medium to high yields (31%–81%) have been reported for various substituted dihydrofuran compounds.

- Advantages: This method allows for the incorporation of diverse substituents and functional groups via radical intermediates, enabling structural variation.

Table 2. Radical Cyclization Conditions and Outcomes

| Parameter | Details |

|---|---|

| Catalyst | Manganese(III) acetate (Mn(OAc)3) |

| Solvent | Glacial acetic acid |

| Temperature | 65–80 °C |

| Reaction time | 15–60 minutes |

| Starting materials | 1,3-dicarbonyl compounds and unsaturated piperazine derivatives |

| Yields | 31%–81% |

| Key mechanistic steps | Radical formation, addition, oxidation, cyclization |

This radical-mediated approach has been validated in multiple studies and provides a versatile synthetic route to dihydrofuran derivatives, including methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate analogs.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Yield Range (%) | Scalability | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Catalytic cyclization of hexane-3,4-diol-2,5-dione | Hexane-3,4-diol-2,5-dione (from acetol or dihydrofuran derivatives) | Piperidine acetate, sodium carbonate, hydroxylic solvents, 20–40 °C | Moderate to high | High (commercially viable) | Economical, scalable, uses cheap materials | Requires preparation of intermediate |

| Radical-mediated cyclization (Mn(OAc)3) | 1,3-dicarbonyl compounds and unsaturated alkenes | Manganese(III) acetate, glacial acetic acid, 65–80 °C | 31–81 | Moderate | Versatile, good functional group tolerance | Requires careful radical control |

| Oxidative one-pot cyclization | Various | Co, Fe, Cu catalysts, oxygen | Low (~14) | Low | Potential for streamlined synthesis | Low yield, needs optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate and related compounds:

Analysis of Substituent Effects

- Solubility and Bioactivity : The hydroxymethyl group in methyl 4-(hydroxymethyl)-2-(4-methylpentyl)-4,5-dihydrofuran-3-carboxylate () improves hydrophilicity, making it more suitable for biological applications compared to the hydrophobic 4-methylpentyl chain .

Key Research Findings and Data

Crystallographic and Spectroscopic Data

- Hexasubstituted Dihydrofurans : Compounds like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran () exhibit unique crystal packing due to Br⋯Br and C–H⋯H interactions, providing insights into stabilizing bulky substituents .

- Spectral Characterization : NMR and HR-ESI-MS were pivotal in identifying bioactive dihydrofuran derivatives (), suggesting analogous methods for validating the target compound’s structure .

Hazard and Stability Profiles

- Peroxide-containing analogs (e.g., 2,5-dimethyl-2,5-dihydroperoxyhexane in ) are classified as hazardous due to thermal instability, contrasting with the presumably stable ester-based target compound .

Biological Activity

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-cancer properties, antimicrobial effects, and other pharmacological implications based on various studies.

Chemical Structure and Properties

Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate belongs to the class of furan derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

This structure is characterized by a furan ring with two methyl groups at positions 5 and 5, and a carboxylate group at position 3.

1. Anticancer Activity

Recent studies have indicated that compounds similar to methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate exhibit significant anticancer properties. For instance:

- Apoptosis Induction : In a study involving related furan derivatives, it was observed that these compounds could induce apoptosis in cancer cell lines such as HL-60 (promyelocytic leukemia) cells. The mechanism involved the activation of caspase-3 and modulation of Bcl-2 family proteins, leading to increased intracellular calcium levels and reactive oxygen species (ROS) production .

| Compound | Cell Line | CC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 131 | HL-60 | 23.5 | Induces apoptosis via caspase activation |

| Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate | Vero | Not specified | Potential cytotoxic effects |

2. Antimicrobial Activity

The antimicrobial effects of furan derivatives have also been documented. Certain compounds have shown inhibitory activity against various bacterial strains:

- Antibacterial Efficacy : A study reported that novel furan derivatives exhibited varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of specific functional groups influenced the antimicrobial potency .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 13 |

| Escherichia coli | 10 |

3. Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate may possess additional pharmacological effects:

- Enzyme Inhibition : Related compounds have been investigated for their ability to inhibit fatty acid synthase (FASN), which plays a crucial role in cancer metabolism . This suggests potential applications in metabolic disorders and cancer therapy.

Case Study: Anticancer Activity in HL-60 Cells

In a controlled laboratory setting, methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate was evaluated for its cytotoxic effects on HL-60 cells. The study found that treatment with this compound resulted in:

- Increased apoptosis rates as measured by flow cytometry.

- Upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

These findings support the hypothesis that this compound could be a candidate for further development in leukemia treatment.

Q & A

Q. What are the established synthetic routes for Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate?

- Methodological Answer : The synthesis typically involves bromination of precursors followed by esterification. For example, analogous dihydrofuran derivatives are synthesized via acid-catalyzed cyclization of α-diazocarbonyl compounds or condensation of ethyl acetoacetate with isocyanates . Key steps include:

- Bromination : Selective bromination at the 4-position of a dihydrofuran precursor.

- Esterification : Reaction with methanol under acidic conditions to introduce the methyl ester group.

- Optimization : Adjusting reaction temperature (60–80°C) and catalyst concentration (e.g., H₂SO₄) to improve yields (reported 50–75%) .

Q. How is the molecular structure of Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate characterized?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : Resolves bond angles (e.g., C–O–C ~105°) and confirms stereochemistry .

- NMR spectroscopy : ¹H NMR reveals methyl group singlet peaks (δ 1.2–1.5 ppm) and dihydrofuran ring protons (δ 4.0–5.0 ppm). ¹³C NMR identifies the ester carbonyl (δ ~165 ppm) .

- Computational modeling : Density Functional Theory (DFT) validates electronic properties and reactive sites .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization step in the synthesis of dihydrofuran derivatives?

- Methodological Answer : Cyclization proceeds via acid-catalyzed intramolecular nucleophilic attack. For example:

- Intermediate formation : A ketone or ester group activates the α-carbon, enabling attack by a hydroxyl or amine group.

- Transition state stabilization : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating ring closure .

Contradictions in mechanistic pathways (e.g., radical vs. ionic mechanisms) can be resolved using isotopic labeling or kinetic studies .

Q. How does Methyl 5,5-dimethyl-2,5-dihydrofuran-3-carboxylate interact with biological targets?

- Methodological Answer : Studies focus on:

- Enzyme inhibition : The compound’s ester group may bind to serine hydrolases, with IC₅₀ values determined via fluorometric assays .

- Metabolic pathways : Isotope tracing (e.g., ¹⁴C-labeled analogs) identifies incorporation into lipid or carbohydrate biosynthesis .

- Structural analogs : Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate shows antibacterial activity, suggesting similar targets (e.g., bacterial cell wall synthesis) .

Q. How can discrepancies in reported synthetic yields be systematically addressed?

- Methodological Answer : Contradictions arise from variables like:

- Catalyst purity : Impurities in H₂SO₄ or Lewis acids (e.g., AlCl₃) reduce efficiency. Use HPLC-grade reagents for reproducibility .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization yields compared to THF .

- Analytical calibration : Validate yields via internal standards (e.g., deuterated analogs) in GC-MS or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.